
tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C10H13ClN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate typically involves the reaction of 2-chloro-5-aminopyridine with di-tert-butyl dicarbonate in the presence of a base such as sodium bis(trimethylsilyl)amide. The reaction is carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere (argon) and at low temperatures (0°C) to ensure the stability of the reactants and products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of chemicals to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group yields a hydroxypyridine derivative.
Hydrolysis: Yields 2-chloro-5-aminopyridine and tert-butyl alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Synthetic Routes:
The synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate typically involves the reaction of 2-chloro-5-aminopyridine with di-tert-butyl dicarbonate in the presence of a base such as sodium bis(trimethylsilyl)amide. The reaction is usually conducted in solvents like tetrahydrofuran (THF) under inert conditions at low temperatures (around 0°C) to maintain stability and yield high purity products.
Reaction Mechanisms:
This compound can undergo several types of reactions:
- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, facilitating further functionalization.
- Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to yield amines and carbon dioxide.
- Oxidation and Reduction: The pyridine ring may participate in oxidation-reduction reactions, although these are less common for this specific compound.
Scientific Research Applications
Organic Chemistry:
In organic synthesis, this compound serves as an intermediate for constructing more complex organic molecules. Its ability to act as a protecting group for amines allows selective reactions to occur at other functional groups, enhancing synthetic strategies.
Medicinal Chemistry:
The compound is studied for its potential biological activities. It acts as a building block in drug development aimed at targeting specific enzymes or receptors. Its unique structure contributes to its interaction with biological systems, making it a candidate for further pharmacological studies .
Agrochemicals:
In the agricultural sector, this compound is utilized in the formulation of agrochemicals, such as herbicides and insecticides. Its structural features enable it to interact effectively with biological targets within pests or weeds, contributing to its efficacy as a pesticide.
Research indicates that this compound exhibits various biological activities. Its mechanism of action includes:
- Enzyme Inhibition: The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their function.
- Molecular Interactions: The chloropyridine moiety may engage in π-π interactions with aromatic amino acids in proteins, modulating their activity .
Case Studies
Several case studies have documented the applications of this compound in drug development and agricultural formulations:
- Drug Development: A study explored its role as a precursor in synthesizing inhibitors for specific enzymes involved in disease pathways. The results indicated promising inhibitory activity against target enzymes relevant to cancer treatment .
- Agrochemical Formulation: Research demonstrated that formulations containing this compound exhibited enhanced efficacy against certain pests compared to traditional pesticides. The study highlighted its potential to reduce environmental impact while maintaining agricultural productivity.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridine ring may also participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Comparison with Similar Compounds
tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate: Contains a fluorine atom instead of chlorine.
tert-Butyl ((6-iodopyridin-2-yl)methyl)carbamate: Contains an iodine atom instead of chlorine.
Uniqueness: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which is not possible with hydrogen or other substituents like methyl or ethyl groups .
Biological Activity
tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Its unique molecular structure includes a tert-butyl group, a chloropyridine moiety, and a carbamate functional group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{14}ClN_{2}O_{2}. The presence of the chloropyridine component may enhance its pharmacological properties by facilitating interactions with specific biological targets.
The mechanism of action of this compound involves interactions with various enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, modulating their function.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity through various pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, which may be beneficial in treating neurological disorders.
- Neuroprotective Effects : Preliminary studies suggest that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Neuroprotective Studies
A study assessed the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. The results demonstrated a reduction in markers of oxidative damage (e.g., malondialdehyde levels) when treated with this compound compared to untreated controls.
Treatment Group | Malondialdehyde Level (µM) | Significance |
---|---|---|
Control | 12.5 | - |
Compound Treatment | 7.8 | p < 0.05 |
This suggests that the compound may exert protective effects against oxidative damage.
Enzyme Interaction Studies
Another study investigated the binding affinity of this compound to acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Using surface plasmon resonance (SPR), the compound demonstrated a moderate binding affinity, indicating potential as an AChE inhibitor.
Pharmacological Properties
The pharmacological properties of this compound include:
Properties
IUPAC Name |
tert-butyl N-[(6-chloropyridin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSVDLXXIGIELL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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